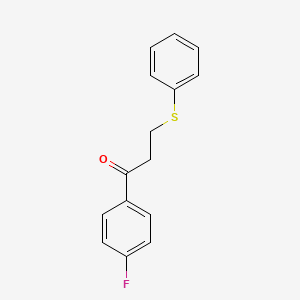
1-(4-Fluorophenyl)-3-(phenylsulfanyl)propan-1-one
Übersicht
Beschreibung
1-(4-Fluorophenyl)-3-(phenylsulfanyl)propan-1-one is a useful research compound. Its molecular formula is C15H13FOS and its molecular weight is 260.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-Fluorophenyl)-3-(phenylsulfanyl)propan-1-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a fluorophenyl group and a phenylsulfanyl moiety, which contribute to its unique chemical behavior. The presence of the fluorine atom enhances lipophilicity and may affect the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related chalcones have demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL . While specific data on this compound is limited, the structural similarities suggest potential antimicrobial activity.
Anticancer Properties
The compound has been investigated for its anticancer effects. In vitro assays have shown that related compounds can induce apoptosis in cancer cells, possibly through the inhibition of specific enzymes involved in cell proliferation . The mechanism may involve the interaction with cellular signaling pathways that regulate apoptosis and cell cycle progression.
Enzyme Inhibition
This compound has shown promise as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2. In studies involving structurally similar compounds, IC50 values for COX-2 inhibition ranged from 0.07 to 0.22 μM, indicating potent activity . This suggests that this compound may possess similar inhibitory effects, making it a candidate for further investigation in anti-inflammatory drug development.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Interaction : The compound may interact with various enzymes, inhibiting their activity and thus altering metabolic pathways.
- Cellular Signaling Modulation : It could modulate signaling pathways that lead to cell growth inhibition or apoptosis in cancer cells.
- Antimicrobial Mechanism : Potential mechanisms include disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes.
Study on COX Inhibition
In a study assessing the COX inhibitory activities of various derivatives, several compounds similar to this compound were evaluated. The results indicated a strong selectivity for COX-2 over COX-1, with implications for reduced gastrointestinal side effects commonly associated with non-selective NSAIDs .
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| This compound | TBD | TBD |
| 3-(4-Methylsulfonylphenyl)-3-(phenylthio)propan-1-one | 0.07 | High |
| 3-(4-Dimethoxyphenyl)-3-(phenylthio)propan-1-one | 0.22 | Moderate |
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-3-phenylsulfanylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FOS/c16-13-8-6-12(7-9-13)15(17)10-11-18-14-4-2-1-3-5-14/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGYIOZHOOHRIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















